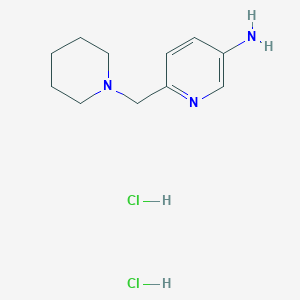

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

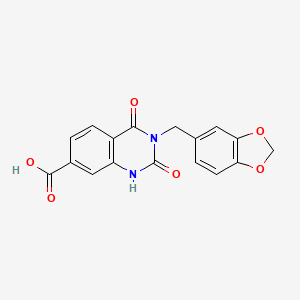

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride is a chemical compound with the molecular formula C11H17N3. It has a molecular weight of 191.27 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, is a significant area of research. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring through a methylene bridge . The pyridine ring is a six-membered aromatic ring with one nitrogen atom, while the piperidine ring is a six-membered aliphatic ring with one nitrogen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives using various amines, including pyridin-3-ylmethanamine, has shown significant anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers. This research highlights the potential of these compounds as a basis for developing new anticancer drugs (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Synthesis of Aza Sugars

Aza sugars, which have potential therapeutic applications, have been synthesized through the double reductive amination of dicarbonyl sugars with primary amines. This method demonstrates the versatility of amines in synthesizing complex molecules with potential biological activities (Baxter, E. W., & Reitz, A., 1994).

Modular Synthesis of Chiral 1,2-Dihydropyridines

The modular organocatalytic Mannich/Wittig/cycloisomerization sequence represents a novel method for synthesizing chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes. This process facilitates access to enantioenriched piperidines and pyridines, critical structural components in pharmaceuticals (Mu, B., Cui, X., Zeng, X., Yu, J., & Zhou, J., 2021).

Photoinduced Electron Transfer Promoted Cyclisations

Amines, including 1-[N-alkyl-N-(trimethylsilyl)methyl]amines tethered to proximate olefins, have been efficiently cyclized into pyrrolidines and piperidines through photoinduced electron transfer (PET) reactions. This mechanism highlights the utility of amines in synthesizing cyclic compounds with potential applications in medicinal chemistry (Pandey, G., Reddy, G. D., & Kumaraswamy, G., 1994).

Chemical Activation of Piperidine

The interaction of piperidine with formaldehyde in the Maillard reaction pathway has been studied, showing the formation of complex compounds from lysine. This research provides insights into the reactivity of piperidine and its potential to generate biologically relevant molecules (Nikolov, P., & Yaylayan, V., 2010).

Safety and Hazards

The safety information for 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride indicates that it is classified under GHS05 and GHS07 hazard pictograms . The compound is associated with hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride and other piperidine derivatives are vast. These compounds play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

6-(piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAQBQFYZNTCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)

![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)

![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)